molecular formula C10H11Cl2N5O B10898205 4-chloro-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1-methyl-1H-pyrazole-3-carboxamide

4-chloro-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B10898205
M. Wt: 288.13 g/mol
InChI Key: FDWTVYKJFPFINU-UHFFFAOYSA-N
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Description

4-CHLORO-N~3~-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of two pyrazole rings, each substituted with a chlorine atom, and linked by an ethyl chain. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N~3~-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Chlorination: The pyrazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Alkylation: The chlorinated pyrazole is alkylated with an appropriate alkyl halide to introduce the ethyl chain.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the alkylated pyrazole with an amine or ammonia.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N~3~-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atoms in the pyrazole rings can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

    Oxidation: Corresponding oxides

    Reduction: Reduced derivatives

    Substitution: Substituted pyrazole derivatives

Scientific Research Applications

4-CHLORO-N~3~-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-CHLORO-N~3~-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(1H-pyrazol-3-yl)phenol
  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)
  • Ethyl (RS)-2-chloro-3-(2-chloro-5-(4-difluoromethyl-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)-4-fluorophenyl)propionate

Uniqueness

4-CHLORO-N~3~-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its dual pyrazole ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H11Cl2N5O

Molecular Weight

288.13 g/mol

IUPAC Name

4-chloro-N-[2-(4-chloropyrazol-1-yl)ethyl]-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C10H11Cl2N5O/c1-16-6-8(12)9(15-16)10(18)13-2-3-17-5-7(11)4-14-17/h4-6H,2-3H2,1H3,(H,13,18)

InChI Key

FDWTVYKJFPFINU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)NCCN2C=C(C=N2)Cl)Cl

Origin of Product

United States

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